molecular formula C11H9N3O2 B2770857 2-(1-Methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile CAS No. 1246652-53-8

2-(1-Methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile

Cat. No.: B2770857
CAS No.: 1246652-53-8
M. Wt: 215.212
InChI Key: ZASBDNOFRCTFEU-UHFFFAOYSA-N
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Description

2-(1-Methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile is an organic compound belonging to the class of quinazolines Quinazolines are characterized by a fused ring structure consisting of a benzene ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 2-(1-Methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile involves the reaction of isatins with o-amino N-aryl/alkyl benzamides in the presence of iodine and tert-butyl hydroperoxide (TBHP) under reflux in methanol. This method yields the desired product with high efficiency and broad functional group tolerance .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reagents like iodine and TBHP.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different quinazoline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinazoline core.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce various reduced quinazoline derivatives.

Scientific Research Applications

Antimicrobial and Antiviral Activities

Quinazoline derivatives, including 2-(1-Methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile, have shown significant antimicrobial and antiviral properties. Research indicates that compounds with the quinazoline structure exhibit activity against various pathogens:

  • Antiviral Activity : Several studies have reported that quinazoline derivatives can inhibit viruses such as the varicella-zoster virus (VZV), respiratory syncytial virus (RSV), and human immunodeficiency virus (HIV). For instance, derivatives similar to this compound demonstrated effective inhibition of VZV with EC50 values ranging from 6.8 to 8.2 µM .
  • Antibacterial Properties : The compound has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Some derivatives exhibited minimal inhibitory concentrations (MIC) as low as 0.625 mg/mL against Bacillus cereus .

Cancer Research

The potential of quinazoline derivatives in cancer treatment is another significant area of research. Compounds related to this compound have been investigated for their ability to inhibit tumor growth:

  • Targeting Kinases : Quinazolines are known to act as inhibitors of various kinases involved in cancer progression. For example, studies have identified compounds that effectively inhibit poly(ADP-ribose) polymerase (PARP) and tankyrase 1 (TNKS1), both of which play critical roles in cancer cell survival and proliferation .

Synthesis and Development of New Derivatives

The synthesis of new derivatives of this compound is ongoing, focusing on enhancing its biological activity and reducing toxicity:

  • Chemical Modifications : Researchers are exploring various substitutions on the quinazoline ring to improve efficacy against specific targets while minimizing side effects. This includes modifications aimed at increasing solubility and bioavailability .

Case Study 1: Antiviral Efficacy

A study published in MDPI highlighted the effectiveness of a series of quinazoline derivatives against VZV and other viruses. The most potent compounds were identified through structure-activity relationship (SAR) studies that guided further development towards more effective antiviral agents .

Case Study 2: Cancer Inhibition

Another investigation focused on the inhibition of TNKS1 by modified quinazoline derivatives showed promising results with IC50 values indicating strong activity compared to existing treatments. The study emphasized the potential for these compounds in targeted cancer therapies .

Summary Table of Biological Activities

Activity TypeTarget Pathogen/ConditionEC50/MIC ValuesReference
AntiviralVaricella-Zoster Virus6.8 - 8.2 µM
AntibacterialBacillus cereus0.625 mg/mL
Cancer InhibitionTNKS1IC50 = 0.8 nM

Mechanism of Action

The mechanism of action of 2-(1-Methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile involves its interaction with molecular targets such as DNA. The compound can act as a DNA intercalator, inserting itself between DNA base pairs and disrupting the DNA structure. This can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. This mechanism is particularly relevant in its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dioxo-1,4-dihydroquinazoline derivatives: These compounds share a similar quinazoline core structure and exhibit comparable biological activities.

    1-Methyl-3-substituted quinazolines: These derivatives have modifications at the 3-position, affecting their chemical and biological properties.

Uniqueness

2-(1-Methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a DNA intercalator sets it apart from other quinazoline derivatives, making it a valuable compound for further research in medicinal chemistry.

Biological Activity

2-(1-Methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile is a synthetic compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C11_{11}H9_9N3_3O2_2
  • Molecular Weight : 215.21 g/mol
  • CAS Number : 1246652-53-8

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit significant antiviral properties. In a study focusing on quinazolinediones, a related compound was shown to inhibit respiratory syncytial virus (RSV) replication with an effective concentration (EC50_{50}) of 0.81 μM and a selectivity index (SI) of 247, indicating a strong potential for antiviral drug development .

Antifungal Activity

A series of derivatives derived from this compound have been synthesized and tested for their ability to inhibit chitin synthase enzymes in fungi. One such derivative demonstrated notable potency with a minimum inhibitory concentration (MIC) significantly lower than other tested compounds . This suggests potential applications in treating fungal infections.

Anticonvulsant Activity

The anticonvulsant properties of related quinazoline derivatives have also been investigated. A specific study synthesized N-substituted derivatives and evaluated their effects in animal models, showing promising results in reducing seizure frequency . This points to the potential for developing new anticonvulsant medications based on the quinazoline scaffold.

The biological mechanisms underlying the activity of this compound are still under investigation. However, it is believed that its efficacy may stem from:

  • Inhibition of Enzymatic Pathways : The compound's structure allows it to interact with specific enzyme targets, such as chitin synthase in fungi and viral replication pathways in viruses.
  • Modulation of Cellular Pathways : Similar compounds have been shown to affect cellular signaling pathways, which may contribute to their therapeutic effects against various diseases.

Research Findings and Case Studies

StudyFindings
Identified antiviral activity against RSV with an EC50_{50} of 0.81 μM and SI of 247.
Demonstrated antifungal activity by inhibiting chitin synthase with lower MIC values than controls.
Showed anticonvulsant effects in animal models with synthesized derivatives.

Properties

IUPAC Name

2-(1-methyl-2,4-dioxoquinazolin-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c1-13-9-5-3-2-4-8(9)10(15)14(7-6-12)11(13)16/h2-5H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASBDNOFRCTFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N(C1=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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